Locostatin

Cell signaling Protein-protein interaction Raf kinase

Locostatin is the only commercially available small-molecule tool for direct pharmacological modulation of RKIP. Unlike ATP-competitive Raf inhibitors (e.g., sorafenib), it covalently binds His86 of RKIP, disrupting protein–protein interactions with Raf-1 and GRK2. This unique mechanism enables selective interrogation of RKIP scaffolding functions in cell motility, apoptosis, and CLL pathology. Validated IC50: 14 µM (wound closure, MDCK); differential CLL vs. PBMC cytotoxicity (11.14 µM vs. 72.71 µM, p<0.001). Ideal for scratch/transwell assays, SAR scaffold development, and ex vivo CLL studies. Order the definitive RKIP probe today.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
Cat. No. B12463155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLocostatin
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2
InChIInChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3
InChIKeyUTZAFVPPWUIPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Locostatin for Scientific Procurement: A Validated RKIP Inhibitor for Cell Migration and Cancer Research


Locostatin (also known as UIC-1005) is a cell-permeable, oxazolidinone-derived small molecule that functions as a potent inhibitor of the Raf kinase inhibitor protein (RKIP)/Raf-1 kinase interaction [1]. It was originally identified in a high-throughput screen for compounds affecting cell migration and is now recognized as the primary pharmacological probe for investigating RKIP function [1]. Locostatin acts through an uncommon mechanism: it covalently binds to His86 within the ligand-binding pocket of RKIP, thereby disrupting its protein-protein interaction (PPI) with Raf-1 kinase and G protein-coupled receptor kinase 2 (GRK2) [2]. This disruption leads to downstream modulation of the MAPK-ERK1/2 and AKT signaling pathways [3]. As the only known exogenous small molecule capable of directly modulating RKIP activity, Locostatin is a critical tool for dissecting RKIP's roles in cell motility, apoptosis, and disease pathology [4].

Why Raf Pathway Inhibitors Are Not Substitutable for Locostatin


Direct substitution of Locostatin with conventional Raf kinase inhibitors (e.g., Sorafenib, AZ 628) or other cell migration inhibitors will produce confounding results and fail to interrogate the intended target biology. This is because Locostatin's mechanism of action is fundamentally distinct: it does not inhibit the ATP-binding pocket or enzymatic activity of Raf kinases [1]. Instead, Locostatin acts as a protein-protein interaction (PPI) disruptor, covalently binding to RKIP and preventing its association with Raf-1 and GRK2 [2]. Consequently, while direct Raf inhibitors (e.g., AZ 628, IC50s of 29-105 nM for c-Raf-1 and B-Raf) block kinase activity, Locostatin modulates the upstream regulatory complex, leading to a different and context-dependent downstream signaling profile [1]. Furthermore, Locostatin is the only commercially available small-molecule tool compound that directly targets RKIP [3]. Using a direct kinase inhibitor in place of Locostatin would not replicate the specific disruption of RKIP scaffolding functions and would therefore not allow for the valid study of RKIP-dependent cellular processes. The quantitative evidence below substantiates these critical points of differentiation.

Quantitative Evidence for Locostatin's Differentiation in RKIP-Targeted Research


Mechanistic Differentiation: Disruption of RKIP-Raf-1 Interaction vs. Direct Kinase Inhibition

Locostatin functions as a protein-protein interaction (PPI) disruptor, specifically abrogating the binding of RKIP to Raf-1 kinase, in contrast to direct ATP-competitive Raf kinase inhibitors like AZ 628. This fundamental mechanistic difference is critical for experimental design. Locostatin does not inhibit Raf-1 kinase activity directly; it prevents RKIP from exerting its endogenous inhibitory effect on Raf-1, thereby modulating downstream signaling in a manner distinct from direct enzyme inhibitors [1]. In contrast, AZ 628 is a pan-Raf inhibitor that directly binds the ATP pocket of c-Raf-1, B-Raf, and B-Raf V600E, inhibiting their kinase activity with IC50s of 29, 105, and 34 nM, respectively .

Cell signaling Protein-protein interaction Raf kinase

Quantified Inhibition of Eukaryotic Cell Migration: IC50 Data for Locostatin

Locostatin is a validated and potent inhibitor of cell migration, with its activity quantified in a standard wound closure assay. This provides a critical performance benchmark for experimental reproducibility. Locostatin was shown to inhibit wound closure in MDCK epithelial cell monolayers with a half-maximal inhibitory concentration (IC50) of 14 µM [1]. This value serves as a key reference point for researchers using Locostatin to inhibit cell motility. While direct comparators for this specific assay are not widely reported, the 14 µM IC50 is a foundational quantitative parameter for experimental design and quality control in procurement [1].

Cell migration Wound healing MDCK cells

Differential Cytotoxicity: Higher Potency Against Leukemic CLL Cells vs. Healthy PBMCs

Locostatin exhibits significantly greater cytotoxic potency against primary chronic lymphocytic leukemia (CLL) cells compared to non-malignant peripheral blood mononuclear cells (PBMCs), highlighting its potential therapeutic window and specific activity in a disease-relevant context. In a direct comparison, the half-maximal inhibitory concentration (IC50) for Locostatin-induced cell death was substantially lower in primary CLL samples than in PBMCs from healthy volunteers [1]. This differential activity is a critical data point for researchers investigating RKIP's role in CLL pathobiology.

CLL Cancer biology Cytotoxicity

Selectivity Profile: Lack of Complete PEBP Selectivity Informs Experimental Interpretation

While Locostatin is the primary tool for RKIP inhibition, studies using locostatin-based probes reveal that it is not a perfectly selective binder for RKIP within the PEBP family or the broader proteome. This finding is essential for proper interpretation of experimental results, as off-target effects must be considered. Research evaluating novel locostatin-based chemical probes demonstrated that these probes covalently bind both Flowering Locus T (FT, a plant PEBP) and RKIP, and also interact with a multitude of non-PEBP proteins in cellular lysates [1]. This contrasts with the initial characterization of Locostatin as a specific RKIP inhibitor [2].

Selectivity Chemical probe PEBP proteins

High-Value Application Scenarios for Locostatin in Academic and Pharmaceutical Research


Dissecting RKIP Scaffolding Functions in Cell Migration and Invasion

Given its validated IC50 of 14 µM for inhibiting wound closure in MDCK cells [1], Locostatin is optimally applied in studies aimed at dissecting the specific contribution of RKIP-mediated scaffolding to cell motility. Unlike direct Raf kinase inhibitors, Locostatin allows researchers to selectively ablate the RKIP-Raf-1 protein-protein interaction, thereby isolating this regulatory node from overall kinase activity. This is particularly valuable in cancer research where RKIP's dual role as a metastasis suppressor and modulator of therapy resistance is of interest [1]. Typical experimental designs involve pre-treating cells with 10-50 µM Locostatin prior to conducting scratch assays, transwell migration assays, or time-lapse microscopy to quantify changes in lamellipodial dynamics [1].

Investigating RKIP as a Therapeutic Vulnerability in Chronic Lymphocytic Leukemia (CLL)

The demonstrated differential sensitivity of primary CLL cells to Locostatin compared to healthy PBMCs (IC50s of 11.14 µM vs. 72.71 µM, p<0.001) makes this compound a highly relevant tool for CLL research [2]. Locostatin is suitable for ex vivo studies on patient-derived CLL cells to investigate mechanisms of apoptosis resistance and to validate RKIP as a potential drug target. Its ability to down-regulate MAPK-ERK1/2 and AKT phosphorylation and reduce CXCR4-mediated migration in CLL cells can be leveraged in co-culture models that mimic the tumor microenvironment [2]. This application is particularly valuable for identifying novel combination therapies that could exploit RKIP dependency in CLL.

Chemical Probe Development and SAR Studies Targeting the RKIP Ligand-Binding Pocket

Locostatin serves as the foundational scaffold for the development of next-generation chemical probes targeting the RKIP ligand-binding pocket. Its well-characterized covalent binding site at His86 and its disruption of RKIP-Raf-1 binding [3] provide a starting point for structure-activity relationship (SAR) studies. Researchers in medicinal chemistry and chemical biology can use Locostatin to generate novel, more selective, or more potent analogs, as demonstrated by the synthesis of locostatin-based probes for studying PEBP proteins [4]. This scenario is highly relevant for groups focused on developing improved pharmacological tools to modulate RKIP and other PEBP family members for both basic research and potential therapeutic applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Locostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.